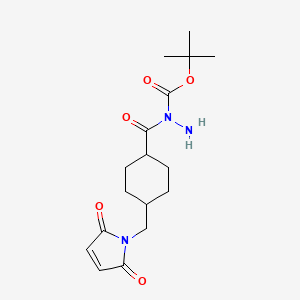![molecular formula C8H9N3O2 B12893516 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide CAS No. 201019-33-2](/img/structure/B12893516.png)
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of both furan and pyrrole rings in its structure contributes to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate . The methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can then be converted to its 6-methyl derivative using phase-transfer catalysis conditions . The final step involves the reaction of the ester with hydrazine in refluxing ethanol to yield this compound .
Analyse Des Réactions Chimiques
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the furo[2,3-b]pyrrole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide can be compared with other similar compounds such as:
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound has a thieno ring instead of a furo ring, leading to different chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds have a similar pyrrole ring but differ in the attached groups and overall structure.
Propriétés
Numéro CAS |
201019-33-2 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
6-methylfuro[2,3-b]pyrrole-5-carbohydrazide |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(7(12)10-9)4-5-2-3-13-8(5)11/h2-4H,9H2,1H3,(H,10,12) |
Clé InChI |
VHJVZCSIDPOUJL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1OC=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


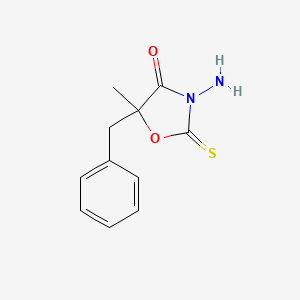
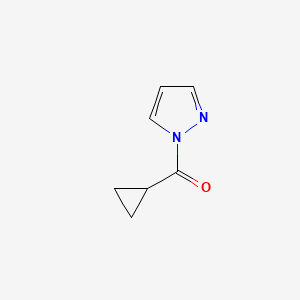
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
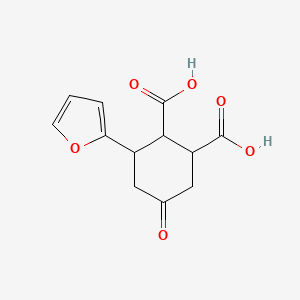
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)


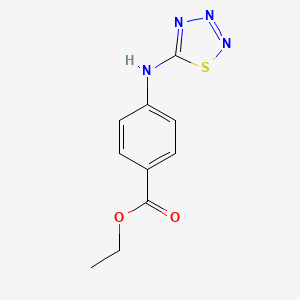

![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
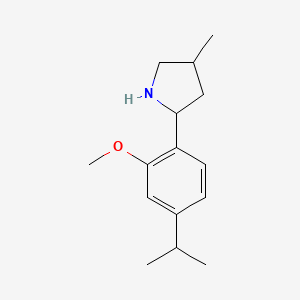
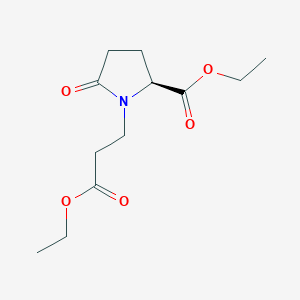
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
